molecular formula C22H22ClN3O2 B264500 N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No. B264500
M. Wt: 395.9 g/mol
InChI Key: TXXZTGQTPGHKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinazoline family and has been found to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR).

Mechanism of Action

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of EGFR activity can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been found to exhibit potent inhibitory activity against EGFR, with an IC50 value of approximately 3 nM. The compound has also been found to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been found to induce apoptosis in cancer cells, further inhibiting their growth and spread.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide for lab experiments is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cell proliferation and other cellular processes. However, one limitation of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the quinazoline scaffold. Another area of interest is the study of the potential applications of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the potential applications of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide in treating other diseases, such as Alzheimer's disease, warrant further investigation.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide involves the reaction of 4-chlorobenzylamine with 4-oxoquinazoline-3-carboxylic acid in the presence of triethylamine and isobutyl chloroformate. The resulting intermediate is then reacted with cyclohexanecarbonyl chloride to yield N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide. This synthesis method has been optimized to produce high yields of pure N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been extensively studied for its potential applications in cancer treatment. The compound has been found to inhibit the activity of EGFR, a receptor that is overexpressed in many types of cancer. By inhibiting EGFR activity, N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide can prevent cancer cells from proliferating and spreading. N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has also been studied for its potential applications in treating other diseases, such as Alzheimer's disease, where it has been found to reduce amyloid-beta-induced neurotoxicity.

properties

Product Name

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c23-17-9-11-18(12-10-17)25-21(27)16-7-5-15(6-8-16)13-26-14-24-20-4-2-1-3-19(20)22(26)28/h1-4,9-12,14-16H,5-8,13H2,(H,25,27)

InChI Key

TXXZTGQTPGHKPZ-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.